6-Bromo-3-methylbenzo[c]isoxazole

Catalog No.
S14089757
CAS No.
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methylbenzo[c]isoxazole

Product Name

6-Bromo-3-methylbenzo[c]isoxazole

IUPAC Name

6-bromo-3-methyl-2,1-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3

InChI Key

OBTQBBXYPLLOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)Br

6-Bromo-3-methylbenzo[c]isoxazole is an organic compound characterized by its unique fused structure of a benzo[c]isoxazole ring. Its molecular formula is C9H8BrN2OC_9H_8BrN_2O, with a molecular weight of approximately 228.07 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the benzo[c]isoxazole moiety. This specific arrangement contributes to its distinct chemical properties and potential biological activities, making it a focus of interest in medicinal chemistry and organic synthesis .

6-Bromo-3-methylbenzo[c]isoxazole can undergo various chemical transformations, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation: The compound can be oxidized to yield corresponding oxides.
  • Reduction: Reduction reactions can produce different reduced forms of the compound.
  • Electrophilic and Nucleophilic Substitution: These reactions allow for the introduction of various functional groups onto the isoxazole ring.

These reactions illustrate the versatility of 6-Bromo-3-methylbenzo[c]isoxazole in synthetic organic chemistry.

Research indicates that compounds within the benzo[c]isoxazole family, including 6-Bromo-3-methylbenzo[c]isoxazole, exhibit significant biological activities. Isoxazole derivatives have been shown to possess potent inhibitory effects on various biological targets, including bromodomains, which are involved in chromatin modification and gene expression regulation. Specific studies have highlighted their potential as inhibitors for bromodomains, suggesting that 6-Bromo-3-methylbenzo[c]isoxazole may also demonstrate similar activities .

Additionally, isoxazole derivatives have been associated with anti-inflammatory and analgesic properties, indicating that 6-Bromo-3-methylbenzo[c]isoxazole could have therapeutic applications in treating inflammatory diseases .

The synthesis of 6-Bromo-3-methylbenzo[c]isoxazole can be achieved through several methods:

  • Bromination: Starting from 3-methylbenzo[c]isoxazole, bromination can be performed using brominating agents under controlled conditions to introduce the bromine atom at the desired position.
  • Cyclization: This involves the reaction of appropriate precursors such as benzaldehydes with hydroxylamine to form oxime intermediates, followed by cyclization to yield the isoxazole ring .
  • Functional Group Modification: Subsequent reactions can modify functional groups on the isoxazole ring to enhance biological activity or alter physical properties.

These methods reflect ongoing advancements in synthetic organic chemistry aimed at producing complex molecules efficiently and sustainably.

6-Bromo-3-methylbenzo[c]isoxazole has several applications in both academic research and industrial contexts:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as a lead compound for developing new drugs targeting various diseases, particularly those involving bromodomain interactions.
  • Synthetic Intermediates: It is utilized as a starting material for synthesizing other heterocyclic compounds, expanding its utility in organic synthesis.
  • Research Tool: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 6-Bromo-3-methylbenzo[c]isoxazole focus on its binding affinity and activity against biological targets. Preliminary research indicates that it may interact with bromodomains and other proteins involved in cellular processes. Further investigations are necessary to comprehensively understand these interactions and their implications for drug design and efficacy .

Several compounds share structural similarities with 6-Bromo-3-methylbenzo[c]isoxazole. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-3-methylbenzo[d]isoxazole66033-69-0Bromination at the 5-position
3-(Bromomethyl)benzo[d]isoxazole37924-85-9Contains a bromomethyl group
5-Bromo-3-phenylbenzo[d]isoxazole402914-15-2Substituted at the phenyl position
6-Bromo-3,5-dimethylbenzo[d]isoxazole1345119-01-8Additional methyl substitution

These compounds highlight variations in substitution patterns that influence their chemical reactivity and biological activity. The unique positioning of the bromine and methyl groups in 6-Bromo-3-methylbenzo[c]isoxazole distinguishes it from these similar compounds, potentially affecting its pharmacological profile and applications .

Bromination serves as a critical step in introducing the halogen atom at the 6-position of the benzo[c]isoxazole scaffold. Two primary methodologies dominate this transformation: N-bromosuccinimide-mediated regioselective halogenation and electrophilic aromatic substitution.

N-Bromosuccinimide-Mediated Regioselective Halogenation

N-Bromosuccinimide (NBS) has emerged as a versatile reagent for achieving regioselective bromination under mild conditions. In a representative procedure adapted from thiophene bromination, NBS reacts with 3-methylbenzo[c]isoxazole in acetonitrile at 0°C under inert atmosphere, yielding 6-bromo-3-methylbenzo[c]isoxazole with near-quantitative efficiency. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that selectively target the electron-rich 6-position of the heterocycle.

Table 1: NBS-Mediated Bromination Conditions

ParameterValue
SolventAcetonitrile
Temperature0°C
Reaction Time30 minutes
Yield99%

This method’s regioselectivity arises from the stability of the intermediate radical at the 6-position, which is stabilized by conjugation with the isoxazole ring’s π-system. Comparative studies show that polar aprotic solvents enhance reaction rates by stabilizing the transition state, while protic solvents lead to undesired side reactions.

Electrophilic Aromatic Substitution Mechanisms

Conventional electrophilic bromination using molecular bromine (Br₂) and Lewis acids like FeBr₃ provides an alternative route, though with lower regiocontrol. The methyl group at the 3-position acts as an ortho/para-directing group, but the isoxazole ring’s electron-withdrawing nature moderates reactivity. Kinetic studies reveal that bromination occurs preferentially at the 6-position due to reduced steric hindrance compared to the 4-position.

The reaction typically employs dichloromethane as a solvent at -15°C to minimize polybromination. While this method achieves moderate yields (60–70%), it requires careful stoichiometric control to prevent over-halogenation. Recent advances utilize flow chemistry to improve selectivity, enabling continuous bromine delivery and real-time monitoring of reaction progression.

Heterocyclic Ring Construction Approaches

Constructing the benzo[c]isoxazole core prior to bromination offers strategic advantages in multi-step syntheses. Modern approaches emphasize atom-economical cycloadditions and energy-efficient activation methods.

[3+2] Cycloaddition Routes for Isoxazole Core Formation

The [3+2] cycloaddition between nitrile oxides and alkynes provides direct access to the isoxazole ring. In one innovative approach, an intramolecular nitrile oxide-alkyne cycloaddition (INOC) constructs the fused benzo[c]isoxazole system in a single step. For instance, treatment of N-propargylbenzimidazole oxime with sodium hypochlorite generates a nitrile oxide intermediate, which undergoes cycloaddition to form the tetracyclic isoxazole core in 97% yield.

Key Reaction Parameters:

  • Oxime Activation: Biphasic bleach/DCM systems generate nitrile oxides in situ.
  • Strain Induction: The propargyl group’s spatial proximity to the nitrile oxide ensures rapid intramolecular cyclization.
  • Steric Effects: Bulky substituents on the benzimidazole moiety prevent undesired intermolecular reactions.

This method’s efficiency stems from the simultaneous formation of two rings, minimizing purification steps and maximizing atom economy.

Microwave-Assisted Synthesis Optimization

While conventional heating remains prevalent, microwave irradiation accelerates key steps such as oxime formation and cyclization. Although direct examples for 6-bromo-3-methylbenzo[c]isoxazole are scarce, analogous isoxazole syntheses demonstrate 3–5-fold rate enhancements under microwave conditions. Controlled dielectric heating reduces side reactions, particularly in moisture-sensitive steps involving hydroxylamine intermediates.

Post-Functionalization Techniques

Cross-Coupling Reactions for Structural Diversification

The bromine atom at C-6 serves as a handle for further functionalization via transition-metal-catalyzed cross-couplings. Palladium-catalyzed Sonogashira reactions with terminal alkynes install alkynyl groups, enabling access to conjugated materials. For example, coupling 6-bromo-3-methylbenzo[c]isoxazole with phenylacetylene using Pd(PPh₃)₄ and CuI in triethylamine affords the corresponding alkynyl derivative in 80% yield.

Table 2: Sonogashira Coupling Optimization

ConditionValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandCuI (10 mol%)
BaseTriethylamine
Temperature60°C
Yield80%

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) enables precise functionalization of the benzene ring adjacent to the isoxazole. Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the position ortho to the methyl group, which can then react with electrophiles like trimethylsilyl chloride. Sequential metalation-bromination sequences provide an alternative pathway to install bromine at the 6-position, though this route requires careful temperature control to avoid ring-opening side reactions.

Quantum Mechanical Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of 6-Bromo-3-methylbenzo[c]isoxazole. The compound exhibits a bicyclic-fused heteroaromatic structure where the benzene ring is fused with the isoxazole ring, creating a 10π electron ring system with inherent instability due to cross-conjugation and disruption of aromaticity [1]. The molecular formula C8H6BrNO with a molecular weight of 212.04 grams per mole represents a halogenated benzisoxazole derivative that has garnered significant computational interest [2] [3].

Theoretical calculations employing the B3LYP functional with 6-311+G(d,p) basis sets have been extensively utilized for benzoisoxazole derivatives, providing accurate structural parameters including bond lengths, bond angles, and dihedral angles [4] [5]. The Conductor-like Polarizable Continuum Model solvation approach has been successfully applied to compute condensed-phase energies in various solvent systems including toluene, chloroform, tetrahydrofuran, dichloromethane, acetone, and dimethyl sulfoxide [4] [5]. These calculations demonstrate excellent agreement with experimental data, particularly for geometric parameters where calculated bond lengths and angles show remarkable concordance with crystallographic measurements [6].

The electronic energy calculations for benzoisoxazole derivatives typically range from -2847.5 to -2850.2 Hartree units, while zero-point vibrational energies fall within 89.2 to 92.4 kilocalories per mole [5]. The computational methodology successfully predicts spectroscopic characteristics including ultraviolet, infrared, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectra [4] [5]. Correlation coefficients between experimental and calculated proton signals reach R² = 0.9769, while carbon signals achieve R² = 0.9972, demonstrating the reliability of theoretical predictions [5].

Table 1: Density Functional Theory Computational Parameters for Benzoisoxazole Derivatives

PropertyTypical Values for BenzoisoxazolesSource
Basis Set6-311+G(d,p) [4] [5]
FunctionalB3LYP [4] [5]
Solvation ModelPCM/CPCM [4] [5]
Geometry OptimizationOptimized [4] [5]
Frequency CalculationsAnalytical [4] [5]
Frontier Orbital AnalysisAvailable [7] [8]
Electronic Energy (Hartree)-2847.5 to -2850.2 [5]
Zero-Point Energy (kcal/mol)89.2 to 92.4 [5]
Highest Occupied Molecular Orbital Energy (eV)-5.8 to -6.2 [7] [8]
Lowest Unoccupied Molecular Orbital Energy (eV)-1.2 to -0.8 [7] [8]
Energy Gap (eV)4.2 to 5.4 [7] [8]

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals critical information about the electronic properties and chemical reactivity of 6-Bromo-3-methylbenzo[c]isoxazole. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide essential insights into charge transfer phenomena and electronic transitions within the molecular system [7] [8]. Computational studies on related benzoisoxazole derivatives demonstrate that the calculated highest occupied molecular orbital energy gaps confirm charge transfer processes occurring within these molecular frameworks [7].

The frontier molecular orbital theory, based on perturbation treatment of molecular orbital interactions, proves particularly valuable for understanding the reactivity patterns of benzoisoxazole compounds [9]. The energy gap between frontier orbitals serves as a fundamental indicator of chemical stability and reactivity, with smaller gaps typically correlating with increased chemical reactivity and decreased kinetic stability [6]. For benzoxazole derivatives, calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 3.80 electron volts indicate enhanced chemical reactivity compared to related heterocyclic systems [6].

The electronic structure analysis reveals that bromine substitution at the 6-position significantly influences the frontier orbital energies through electron-withdrawing effects. This substitution pattern typically results in stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, with the acidic pKa value of -2.11 reflecting the pronounced electron-withdrawing influence of the bromine atom [10]. The methyl group at the 3-position provides a modest electron-donating effect that partially counterbalances the electron-withdrawing bromine substituent [2] [3].

Molecular electrostatic potential distribution calculations provide complementary information about electrophilic and nucleophilic reaction sites within the molecular framework [8]. The frontier molecular orbital coefficients reveal the spatial distribution of electron density, enabling prediction of preferred sites for electrophilic and nucleophilic attack [11]. These calculations demonstrate that the isoxazole nitrogen and oxygen heteroatoms serve as primary sites for electrophilic interactions, while the benzene ring carbons ortho and para to the bromine substituent exhibit enhanced electrophilic character [1].

Table 2: Frontier Molecular Orbital Analysis Results for Benzoisoxazole Derivatives

Compound TypeHighest Occupied Molecular Orbital Energy (eV)Lowest Unoccupied Molecular Orbital Energy (eV)Energy Gap (eV)Chemical Hardness (eV)Reference
Benzoisoxazole-5.9 ± 0.2-1.0 ± 0.24.9 ± 0.32.45 ± 0.15 [7] [5]
Substituted Benzoisoxazole-5.7 to -6.3-0.8 to -1.44.2 to 5.42.1 to 2.7 [4] [5]
6-Bromo derivatives-6.1 ± 0.1-1.2 ± 0.14.9 ± 0.22.45 ± 0.10Predicted
3-Methyl derivatives-5.8 ± 0.1-0.9 ± 0.14.9 ± 0.22.45 ± 0.10Predicted
Halogenated analogs-6.0 to -6.4-1.1 to -1.54.5 to 5.32.25 to 2.65 [7] [8]
Electron-donating substituted-5.5 to -5.9-0.7 to -1.14.8 to 5.22.4 to 2.6 [7] [8]
Electron-withdrawing substituted-6.2 to -6.6-1.3 to -1.74.5 to 5.32.25 to 2.65 [7] [8]

Molecular Dynamics Simulations

Ligand-Receptor Binding Stability Assessments

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of 6-Bromo-3-methylbenzo[c]isoxazole in biological environments, particularly regarding protein-ligand interactions and binding stability [12]. These computational approaches utilize force fields such as AMBER ff14SB for proteins and General AMBER Force Field for small molecules, enabling accurate representation of intermolecular interactions in aqueous biological systems [13]. The TIP3P water model serves as the standard solvation environment for physiological simulations, with periodic boundary conditions extending 10 Ångströms from solute atoms to ensure proper hydration [13].

Simulation protocols typically employ constant temperature and pressure ensembles at 298.15 to 310.15 Kelvin with 1.0 atmosphere pressure, utilizing Anderson thermostats and Berendsen barostats for environmental control [13]. Integration time steps of 1.0 to 2.0 femtoseconds enable stable trajectory propagation over simulation lengths ranging from 10 to 100 nanoseconds, providing sufficient sampling for conformational exploration [13] [14]. Particle mesh Ewald algorithms handle long-range electrostatic interactions with cutoff distances of 9.0 to 12.0 Ångströms, ensuring accurate representation of charged interactions crucial for protein-ligand binding [13].

Protein-ligand binding studies reveal that benzoisoxazole derivatives, including 6-Bromo-3-methylbenzo[c]isoxazole, demonstrate significant binding affinity through multiple interaction modes [15] [16]. Hydrogen bonding interactions involving the isoxazole oxygen and nitrogen atoms serve as primary anchoring points for receptor binding, while π-π stacking interactions between the benzene ring and aromatic amino acid residues provide additional stabilization [15]. The bromine substituent contributes through halogen bonding interactions and van der Waals contacts with hydrophobic binding pocket residues [16].

Binding stability assessments through molecular dynamics simulations demonstrate that root mean square deviation values for protein-ligand complexes typically stabilize within 2.0 Ångströms after equilibration periods of 1.0 to 5.0 nanoseconds [13]. Root mean square fluctuation analysis reveals that binding site residues exhibit reduced flexibility upon ligand binding, indicating formation of stable protein-ligand complexes [17]. Hydrogen bond occupancy calculations show that key intermolecular hydrogen bonds maintain occupancies exceeding 70% throughout simulation trajectories, confirming binding stability [15].

Table 3: Molecular Dynamics Simulation Parameters for Biological Systems

ParameterTypical ValuesApplicationReference
Force FieldAMBER ff14SB/GAFFProtein-ligand systems [13] [12]
Water ModelTIP3PBiological systems [13]
Temperature (K)298.15 - 310.15Physiological conditions [13] [12]
Pressure (atm)1.0Standard conditions [13]
EnsembleNPTConstant T and P [13] [14]
Time Step (fs)1.0 - 2.0Stable integration [13]
Simulation Length (ns)10 - 100Conformational sampling [13] [14]
Cutoff Distance (Å)9.0 - 12.0Electrostatic interactions [13]
PME Grid Spacing1.0 ÅLong-range electrostatics [13]
Equilibration Time (ns)1.0 - 5.0System stabilization [13]

Free Energy Landscapes for Biological Interactions

Free energy landscape calculations provide quantitative assessments of binding thermodynamics and kinetics for 6-Bromo-3-methylbenzo[c]isoxazole interactions with biological macromolecules [18] [19]. Thermodynamic integration methods yield binding free energies with typical accuracies of ±0.5 to 1.0 kilocalories per mole, while free energy perturbation approaches achieve similar precision for relative binding affinity calculations [20] [18]. Umbrella sampling techniques enable exploration of conformational free energy surfaces with enhanced sampling of rare conformational states [19].

The Binding Free Energy Estimator 2 protocol represents a comprehensive approach for absolute protein-ligand binding free energy calculations, providing chemical accuracy within experimental uncertainty ranges [18]. This methodology incorporates geometric restraints and comprehensive sampling protocols to achieve convergent free energy estimates for complex biological systems [18]. Funnel metadynamics approaches utilize restraint potentials to guide ligand binding and unbinding processes, revealing detailed binding mechanisms and free energy profiles [19].

Alchemical free energy perturbation calculations enable systematic investigation of structure-activity relationships through virtual chemical modifications [17] [18]. These approaches prove particularly valuable for exploring the effects of substituent modifications on binding affinity, providing quantitative predictions for drug design applications [13]. Steered molecular dynamics simulations complement static free energy calculations by revealing dynamic binding and unbinding pathways [20].

Free energy decomposition analysis reveals the individual contributions of different interaction types to overall binding affinity [15]. Electrostatic interactions typically contribute -15 to -25 kilocalories per mole to binding free energy, while van der Waals interactions provide -10 to -20 kilocalories per mole stabilization [15]. Entropic penalties associated with conformational restriction upon binding typically range from +5 to +15 kilocalories per mole, partially offsetting favorable enthalpic contributions [18].

The binding free energy landscape exhibits multiple local minima corresponding to different binding modes and conformational states [19]. Principal component analysis of molecular dynamics trajectories reveals the dominant collective motions associated with binding transitions [17]. Free energy barriers between bound and unbound states typically range from 10 to 25 kilocalories per mole, corresponding to dissociation rate constants in the range of 10^-3 to 10^-6 per second [20].

Table 4: Free Energy Calculation Methods for Protein-Ligand Systems

MethodAccuracy (kcal/mol)Computational CostApplicationReference
Thermodynamic Integration±0.5 - 1.0HighBinding free energy [20] [18]
Free Energy Perturbation±0.5 - 1.5HighRelative binding affinity [18] [13]
Umbrella Sampling±0.3 - 0.8MediumConformational sampling [19]
Metadynamics±0.2 - 0.6Medium-HighRare event sampling [19]
Funnel Metadynamics±0.3 - 0.7Medium-HighProtein-ligand binding [19]
BFEE2 Protocol±0.5 - 1.5HighAbsolute binding free energy [18]
Alchemical FEP±0.8 - 2.0Very HighDrug design [17] [18]
Steered MD±1.0 - 3.0MediumUnbinding pathways [20]

Protein Kinase Inhibition Pathways

The benzoisoxazole scaffold has demonstrated considerable potential as a privileged structure for protein kinase inhibition, providing valuable insights into the possible mechanisms by which 6-Bromo-3-methylbenzo[c]isoxazole might interact with kinase targets [1] [2]. Research into structurally related benzoisoxazole derivatives has revealed potent inhibitory activities against multiple kinase families, establishing a foundation for understanding the pharmacological profile of this compound class.

Mechanistic Insights into Kinase Inhibition

The benzoisoxazole heterocycle functions as an effective bioisosteric replacement for conventional kinase inhibitor scaffolds, particularly in the context of adenosine triphosphate competitive inhibition [3]. Structural analysis of related compounds demonstrates that the fused ring system provides optimal geometry for binding to the hinge region of protein kinase active sites, with the isoxazole nitrogen and oxygen atoms forming critical hydrogen bonding interactions with backbone residues [4].

The bromine substituent at the 6-position of 6-Bromo-3-methylbenzo[c]isoxazole represents a strategic modification that can enhance binding affinity through halogen bonding interactions with target kinases [1]. This halogen bonding mechanism has been demonstrated in numerous kinase inhibitor studies, where bromine atoms form directional non-covalent interactions with electron-rich regions of the binding pocket, contributing to both potency and selectivity [5].

Specific Kinase Target Profiles

Investigation of benzoisoxazole derivatives has identified several key kinase targets that demonstrate high susceptibility to inhibition. The most extensively studied include glycogen synthase kinase-3β, where 3-benzisoxazolyl-4-indolylmaleimide derivatives achieved remarkable potency with IC50 values as low as 0.73 nanomolar [6]. This exceptional activity demonstrates the capacity of the benzoisoxazole scaffold to achieve sub-nanomolar inhibition of clinically relevant kinases.

Heat shock protein 90 represents another significant target, with benzoisoxazole derivatives demonstrating IC50 values of 30 nanomolar in fluorescence polarization assays [7]. The selectivity profile of these compounds showed preference for Hsp90 over other kinases, with IC50 values exceeding 20 micromolar for off-target kinases, indicating the potential for therapeutic selectivity.

Receptor tyrosine kinases, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor families, have shown susceptibility to benzoisoxazole inhibition [3]. The structure-activity relationship studies revealed that 3-amino-benzo[d]isoxazole derivatives incorporating N,N'-diphenyl urea moieties at the 4-position achieved dual inhibition of these receptor families, with compound 50 demonstrating an ED50 of 2.0 milligrams per kilogram in vascular endothelial growth factor-stimulated models.

Target KinaseRepresentative CompoundIC50 ValueSelectivity Profile
Glycogen Synthase Kinase-3β3-Benzisoxazolyl-4-indolylmaleimide (7j)0.73 nM>1000-fold selective
Heat Shock Protein 90Benzoisoxazole Hsp90 inhibitor30 nM>600-fold selective
VEGFR/PDGFR3-Amino-benzo[d]isoxazole (50)2.0 mg/kg ED50Multi-target inhibition
p38α MAPKIsoxazole derivative33.2 nMModerate selectivity

Acetylcholinesterase Interaction Models

The acetylcholinesterase inhibitory potential of benzoisoxazole derivatives provides critical insights into the possible mechanisms through which 6-Bromo-3-methylbenzo[c]isoxazole might interact with this therapeutically important enzyme [8] [9]. Extensive research has established that the benzoisoxazole heterocycle serves as an effective bioisosteric replacement for conventional acetylcholinesterase inhibitor scaffolds, particularly those containing benzoyl functionalities.

Molecular Binding Mechanisms

The benzoisoxazole scaffold demonstrates exceptional binding affinity for the acetylcholinesterase active site through multiple interaction modes. Molecular dynamics simulations of N-benzylpiperidine benzoisoxazole derivatives revealed critical binding interactions with key residues including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 within the acetylcholinesterase active gorge [8]. These interactions occur through a combination of hydrogen bonding, π-π stacking, and hydrophobic contacts that stabilize the inhibitor-enzyme complex.

The isoxazole nitrogen atom forms a crucial hydrogen bonding interaction with the catalytic triad, while the fused benzene ring engages in π-π stacking interactions with aromatic residues lining the active site gorge [9]. The 3-methyl substituent provides favorable hydrophobic interactions with lipophilic regions of the binding pocket, contributing to overall binding affinity and residence time.

Inhibition Kinetics and Selectivity

Research on benzoisoxazole acetylcholinesterase inhibitors has revealed remarkable potency and selectivity profiles. The most potent compounds in this class, including the morpholino derivative 1j, achieved IC50 values of 0.8 nanomolar against acetylcholinesterase while demonstrating over 1000-fold selectivity against butyrylcholinesterase [8] [9]. This exceptional selectivity profile suggests that 6-Bromo-3-methylbenzo[c]isoxazole may exhibit similar discrimination between cholinesterase subtypes.

The N-acetyl benzoisoxazole derivative 1g demonstrated not only potent in vitro inhibition (IC50 = 3 nanomolar) but also favorable in vivo activity, showing dose-dependent elevation of acetylcholine levels in mouse forebrain with an ED50 of 2.4 milligrams per kilogram following oral administration [8]. This compound also reversed amnesia in passive avoidance models, demonstrating the therapeutic potential of benzoisoxazole-based acetylcholinesterase inhibitors.

Structure-Activity Relationship Insights

Recent investigations of 2-aryl-6-carboxamide benzoxazole derivatives have provided additional mechanistic insights into acetylcholinesterase inhibition [10] [11]. The most potent compound in this series, compound 36, achieved IC50 values of 12.62 nanomolar for acetylcholinesterase and 25.45 nanomolar for butyrylcholinesterase, representing superior potency compared to established drugs like donepezil.

Molecular docking studies revealed that compound 36 binds simultaneously to both the catalytic active site and peripheral anionic site of acetylcholinesterase, demonstrating a mixed-type inhibition mechanism [10]. The benzoxazole ring system forms critical interactions with the peripheral anionic site, while the carboxamide moiety engages with the catalytic active site, resulting in dual-site inhibition that enhances both potency and selectivity.

Compound ClassAChE IC50BChE IC50Selectivity RatioMechanism
N-benzylpiperidine benzoisoxazoles0.8-14 nM>800 nM>1000-foldCompetitive inhibition
2-Aryl-6-carboxamide benzoxazoles12.62 nM25.45 nM2-foldMixed-type inhibition
Substituted benzoxazole derivativesVariableVariableVariableMultiple mechanisms

Receptor Modulation Capabilities

Serotonergic Receptor Binding Affinities

The serotonergic receptor system represents a critical pharmacological target for benzoisoxazole derivatives, with extensive research demonstrating significant binding affinities and functional activities across multiple serotonin receptor subtypes [12] [13] [14]. The structural characteristics of 6-Bromo-3-methylbenzo[c]isoxazole suggest potential interactions with serotonergic receptors, particularly given the established pharmacological profiles of related benzoisoxazole compounds.

5-HT1A Receptor Interactions

Benzoisoxazole derivatives have demonstrated exceptional binding affinity for the 5-HT1A receptor subtype, with some compounds achieving very high selectivity over other serotonin receptors [13] [14]. The arylpiperazinylalkylthiobenzoxazole series, particularly compound 36, displayed remarkable 5-HT1A receptor affinity with exceptional selectivity over 5-HT2A serotonergic, α1 adrenergic, and dopaminergic receptors. This compound class demonstrated both antagonistic and partial agonistic activity at the 5-HT1A receptor, suggesting versatile pharmacological profiles that could be relevant to 6-Bromo-3-methylbenzo[c]isoxazole.

Conformational analysis using nuclear magnetic resonance and molecular modeling techniques revealed that extended conformations predominate during 5-HT1A receptor interactions [14]. The benzoisoxazole scaffold provides an optimal framework for engaging with the receptor binding site, with the heterocyclic system forming critical hydrogen bonding interactions with key residues in the orthosteric binding pocket.

5-HT2A Receptor Binding Profiles

The 5-HT2A receptor subtype has shown significant susceptibility to benzoisoxazole-mediated modulation, with several compound classes demonstrating nanomolar binding affinities [12] [2]. The 3-piperazinylmethyl-3a,4-dihydro-3H- benzopyrano[4,3-c]isoxazole series achieved combined serotonin reuptake inhibition with α2-adrenoceptor blocking activity, representing a dual-mechanism approach to serotonergic modulation.

Benzoisoxazole coumarin-based derivatives have demonstrated particularly impressive 5-HT2A receptor binding profiles, with compound 62 achieving an IC50 of 2.2 nanomolar [2]. This compound class showed high affinity for both dopamine D2 and D3 receptors alongside serotonin 5-HT1A and 5-HT2A receptors, while maintaining low affinity for 5-HT2C and histamine H1 receptors to reduce obesity-associated side effects.

5-HT2C Receptor Selectivity

The 5-HT2C receptor subtype represents a critical target for achieving therapeutic selectivity in serotonergic drug development [2]. Benzoisoxazole derivatives have demonstrated the capacity to achieve selective binding profiles that minimize 5-HT2C receptor interactions while maintaining potent activity at other serotonin receptor subtypes. This selectivity profile is particularly important for reducing metabolic side effects associated with 5-HT2C receptor activation.

The substitution pattern on the benzoisoxazole scaffold significantly influences 5-HT2C receptor binding affinity. Compounds with specific substitutions at the 8-position demonstrated enhanced selectivity for 5-HT2A receptors over 5-HT2C receptors, suggesting that the bromine and methyl substituents in 6-Bromo-3-methylbenzo[c]isoxazole may contribute to similar selectivity profiles [2].

Functional Activity Profiles

Beyond binding affinity, benzoisoxazole derivatives have demonstrated diverse functional activities at serotonin receptors. The 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]benzo[d]isoxazole derivatives showed balanced affinity for multiple targets including 5-HT2A and dopamine D2 receptors, with functional selectivity that varied based on structural modifications [16]. These compounds demonstrated the capacity to act as antagonists at some receptor subtypes while exhibiting partial agonist activity at others.

Receptor SubtypeRepresentative CompoundBinding AffinityFunctional Activity
5-HT1AArylpiperazinylalkylthiobenzoxazole (36)Very high affinityAntagonist/Partial agonist
5-HT2ABenzoisoxazole coumarin-based (62)2.2 nMAntagonist
5-HT2CVarious benzoisoxazole derivativesLow affinityMinimal activity
5-HT4Benzoisoxazole derivativesVariableAntagonist

Dopaminergic System Interactions

The dopaminergic system represents a crucial pharmacological target for benzoisoxazole and related isoxazole derivatives, with extensive research demonstrating significant binding affinities and functional activities across dopamine receptor subtypes [17] [2] [18]. The structural framework of 6-Bromo-3-methylbenzo[c]isoxazole suggests potential for dopaminergic interactions, particularly given the established pharmacological profiles of structurally related compounds.

Dopamine D2 Receptor Interactions

Benzoisoxazole derivatives have demonstrated variable but significant binding affinities for the dopamine D2 receptor, with some compounds achieving therapeutic relevance [2]. The benzoisoxazole coumarin-based derivatives, particularly compound 62, achieved nanomolar binding affinity for dopamine D2 receptors (12.7 nanomolar) while maintaining favorable selectivity profiles over other targets. This compound class demonstrated the capacity to inhibit apomorphine-induced climbing behavior and MK-801-induced hyperactivity in animal models, confirming functional dopamine D2 receptor antagonism.

The piperazinylalkylisoxazoline series provided additional insights into dopamine D2 receptor interactions, with compounds showing moderate binding affinities ranging from 472 to 1440 nanomolar [17]. These compounds demonstrated structure-activity relationships indicating that alkyl chain length and aromatic substitution patterns significantly influence dopamine D2 receptor binding affinity and selectivity.

Dopamine D3 Receptor Selectivity

The dopamine D3 receptor subtype has emerged as a particularly attractive target for benzoisoxazole derivatives, with several compound classes demonstrating exceptional selectivity and potency [17] [18]. The piperazinylalkylisoxazoline derivatives achieved remarkable D3 receptor binding affinities, with compounds 6e and 6h demonstrating IC50 values of 5 and 4 nanomolar respectively, while maintaining significant selectivity over D2 receptors.

The isoxazolylpyrrolidinylpiperazine series provided additional evidence for dopamine D3 receptor selectivity, with compound 1-42 achieving a binding affinity of 0.22 micromolar for the D3 receptor [18]. These compounds demonstrated that the isoxazole heterocycle provides an optimal framework for engaging with the dopamine D3 receptor binding site, with the five-membered pyrrolidine ring system contributing to selectivity over other dopamine receptor subtypes.

Dopamine D4 Receptor Binding Profiles

The dopamine D4 receptor subtype has shown significant susceptibility to isoxazole-mediated modulation, with several compound classes demonstrating nanomolar binding affinities [17] [18]. The piperazinylalkylisoxazoline derivatives achieved exceptional D4 receptor binding, with compound 6h demonstrating an IC50 of 4 nanomolar while maintaining favorable selectivity profiles over D2 receptors.

Structure-activity relationship analysis revealed that the introduction of alkoxy groups at the ortho-position of phenyl substituents guaranteed high binding affinities for both D3 and D4 receptors while enhancing selectivity over D2 receptors [17]. This finding suggests that the substitution pattern in 6-Bromo-3-methylbenzo[c]isoxazole may contribute to similar selectivity profiles, particularly given the electron-withdrawing nature of the bromine substituent.

Therapeutic Implications and Selectivity Profiles

The dopaminergic binding profiles of benzoisoxazole derivatives have demonstrated therapeutic relevance in preclinical models of neuropsychiatric disorders [2]. Compounds with balanced dopamine D2 and D3 receptor affinities, combined with serotonin 5-HT1A and 5-HT2A receptor activities, showed efficacy in animal models of schizophrenia without causing catalepsy, suggesting potential for atypical antipsychotic activity.

The selectivity profiles achieved by benzoisoxazole derivatives indicate the potential for reduced side effects compared to conventional dopamine receptor antagonists. Compounds demonstrating high D3 and D4 receptor selectivity over D2 receptors may offer therapeutic advantages, particularly in terms of reduced extrapyramidal side effects associated with D2 receptor blockade [18].

Receptor SubtypeRepresentative CompoundBinding AffinitySelectivity Ratio
D2Benzoisoxazole coumarin-based (62)12.7 nMModerate selectivity
D3Piperazinylalkylisoxazoline (6e)5 nM288-fold over D2
D4Piperazinylalkylisoxazoline (6h)4 nM118-fold over D2
D3/D4Isoxazolylpyrrolidinylpiperazine series0.22-3.4 μMVariable selectivity

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

210.96328 g/mol

Monoisotopic Mass

210.96328 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types